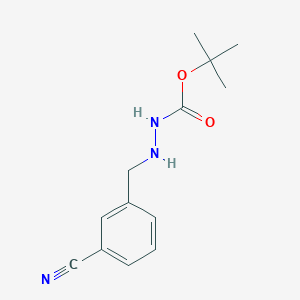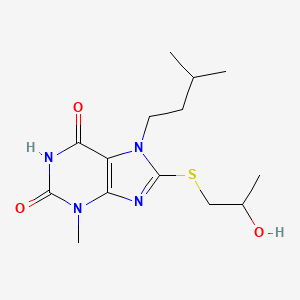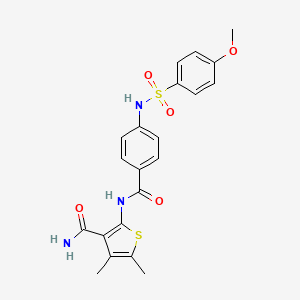![molecular formula C14H14N4OS2 B2628844 3-((5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847400-05-9](/img/structure/B2628844.png)
3-((5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-((5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one” is a complex organic molecule. It contains several functional groups and rings, including a benzo[d]thiazol-2(3H)-one ring, a 1,2,4-triazole ring, and an allylthio group .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a benzo[d]thiazol-2(3H)-one ring, a 1,2,4-triazole ring, and an allylthio group. The benzo[d]thiazol-2(3H)-one ring is a heterocyclic compound that contains a benzene ring fused to a thiazole ring . The 1,2,4-triazole ring is a type of azole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms . The allylthio group is a sulfur-containing functional group derived from allyl compounds .Scientific Research Applications
Synthesis and Characterization
The compound and its derivatives are synthesized for exploring their chemical properties and potential applications. For instance, derivatives of 1,2,4-triazole and benzo[d]thiazole have been synthesized to study their biological activities, indicating a broad interest in their functional capabilities and structural variations (Uma et al., 2017). Such research often focuses on developing new synthetic methodologies or improving existing ones for these compounds.
Biological Activity
The biological activity of these compounds is a major area of research, with studies often focusing on their antimicrobial and anticancer properties. For example, derivatives of 1,2,4-triazole have shown activity against various bacteria and cancer cell lines, suggesting potential applications in developing new antimicrobial and anticancer agents (Ostapiuk et al., 2015). These activities are attributed to the specific structural features of the compounds, which interact with biological targets in distinct ways.
Antioxidant and Anti-Inflammatory Applications
Some derivatives exhibit significant antioxidant activity, which is crucial for protecting cells from oxidative stress-induced damage. This suggests potential therapeutic applications in diseases associated with oxidative stress (Gopi et al., 2016). The anti-inflammatory properties of these compounds can also be explored, given the close relationship between inflammation and oxidative stress.
Corrosion Inhibition
Research has explored the use of triazole derivatives as corrosion inhibitors for metals, demonstrating their utility in extending the lifespan of metal components in industrial applications (Yadav et al., 2013). This application is particularly relevant in industries where metal corrosion poses significant challenges, such as in the oil and gas sector.
properties
IUPAC Name |
3-[(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS2/c1-3-8-20-13-16-15-12(17(13)2)9-18-10-6-4-5-7-11(10)21-14(18)19/h3-7H,1,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVBNDCIGMCXOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC=C)CN2C3=CC=CC=C3SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2628763.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2628765.png)


![2-[1-(Bromomethyl)cyclopropyl]oxane](/img/structure/B2628771.png)


![N-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide](/img/structure/B2628775.png)

![N-{4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}acetamide](/img/structure/B2628778.png)
![3-[(4-tert-butylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2628779.png)
![(4As,6aS,6bR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2628780.png)
![Ethyl 1-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2628784.png)